molecular formula C10H12ClN B1618058 1-(4-Chlorophenyl)pyrrolidine CAS No. 4280-30-2

1-(4-Chlorophenyl)pyrrolidine

Cat. No.: B1618058
CAS No.: 4280-30-2
M. Wt: 181.66 g/mol
InChI Key: DPQIAEJLCJLSJK-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)pyrrolidine is a chemical compound that belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. The presence of a 4-chlorophenyl group attached to the pyrrolidine ring enhances its chemical and biological properties, making it a compound of interest in various fields of research and industry.

Scientific Research Applications

1-(4-Chlorophenyl)pyrrolidine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: Research explores its potential as a pharmacophore in drug design, particularly in the development of central nervous system (CNS) agents.

    Industry: It is utilized in the production of agrochemicals and as an intermediate in the synthesis of specialty chemicals.

Safety and Hazards

The safety information for 1-(4-Chlorophenyl)pyrrolidine indicates that it is classified under GHS07 . The hazard statements include H302, H315, H319, and H335 . Precautionary measures include avoiding inhalation, ingestion, and contact with skin and eyes .

Future Directions

The future directions for the study and application of 1-(4-Chlorophenyl)pyrrolidine and other pyrrolidine derivatives are vast. Given their wide range of biological activities, these compounds continue to be of interest in drug research and development . Further studies are needed to fully understand their mechanisms of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Chlorophenyl)pyrrolidine can be synthesized through several methods. One common approach involves the reaction of 4-chlorobenzaldehyde with pyrrolidine in the presence of a reducing agent such as sodium borohydride. The reaction typically takes place in an organic solvent like ethanol or methanol under reflux conditions. Another method involves the cyclization of N-(4-chlorophenyl)amino alcohols using acidic catalysts.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimized reaction conditions, including temperature, pressure, and catalyst concentration, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)pyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce secondary amines.

    Substitution: Nucleophilic substitution reactions can occur at the 4-chlorophenyl group, leading to the formation of different substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products:

    Oxidation: N-oxides of this compound.

    Reduction: Secondary amines.

    Substitution: Substituted pyrrolidine derivatives.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)pyrrolidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. For example, it may act as an inhibitor of certain enzymes by mimicking the natural substrate and blocking the active site. The exact pathways and targets depend on the specific application and the structural modifications of the compound.

Comparison with Similar Compounds

1-(4-Chlorophenyl)pyrrolidine can be compared with other pyrrolidine derivatives such as:

  • 1-(4-Fluorophenyl)pyrrolidine
  • 1-(4-Methylphenyl)pyrrolidine
  • 1-(4-Nitrophenyl)pyrrolidine

Uniqueness: The presence of the 4-chlorophenyl group in this compound imparts unique electronic and steric properties, influencing its reactivity and biological activity. Compared to its analogs, the chlorine atom enhances its lipophilicity and potential binding affinity to hydrophobic pockets in biological targets.

Conclusion

This compound is a versatile compound with significant applications in various scientific fields. Its unique chemical structure allows for diverse chemical reactions and potential uses in research and industry. Understanding its preparation methods, chemical reactivity, and mechanism of action provides valuable insights for further exploration and development.

Properties

IUPAC Name

1-(4-chlorophenyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN/c11-9-3-5-10(6-4-9)12-7-1-2-8-12/h3-6H,1-2,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPQIAEJLCJLSJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40195489
Record name Pyrrolidine, 1-(4-chlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40195489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4280-30-2
Record name Pyrrolidine, 1-(4-chlorophenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004280302
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrrolidine, 1-(4-chlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40195489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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